molecular formula C30H28N4O4 B2666288 3-[(4-methoxyphenyl)methyl]-8-methyl-5-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1185115-68-7

3-[(4-methoxyphenyl)methyl]-8-methyl-5-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2666288
CAS No.: 1185115-68-7
M. Wt: 508.578
InChI Key: HHLKYZZHNCXAFK-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indol-4-one family, characterized by a fused pyrimidine-indole core. The structure includes a 4-methoxyphenylmethyl group at position 3, an 8-methyl substituent, and a 2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl chain at position 5 (Figure 1). These substituents influence its physicochemical properties, such as solubility and bioavailability, and modulate its biological interactions.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-8-methyl-5-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O4/c1-19-4-10-24-23(14-19)28-29(30(36)32(18-31-28)16-21-6-8-22(37-3)9-7-21)34(24)17-27(35)33-12-13-38-26-11-5-20(2)15-25(26)33/h4-11,14-15,18H,12-13,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLKYZZHNCXAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)N5CCOC6=C5C=C(C=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxyphenyl)methyl]-8-methyl-5-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the pyrimidine core: This is achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the benzoxazine moiety: This step involves the cyclization of an appropriate precursor in the presence of a catalyst.

    Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methoxyphenyl)methyl]-8-methyl-5-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Structure and Properties

This compound features a pyrimidine core fused with an indole structure, which is known for its diverse biological activities. The presence of substituents such as the methoxyphenyl and benzoxazinyl groups may enhance its interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The pyrimidine and indole derivatives are often investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest that this compound may also demonstrate such properties, warranting further investigation through in vitro and in vivo assays.

Antimicrobial Properties

The presence of the benzoxazine moiety in the compound is associated with antimicrobial activity. Compounds containing this structure have shown efficacy against various bacterial strains and fungi. Future studies could explore its potential as a novel antimicrobial agent.

Neuroprotective Effects

Given the increasing interest in neurodegenerative diseases, compounds like this one may offer neuroprotective benefits. The structural components could interact with neurotransmitter systems or exhibit antioxidant properties, thereby protecting neuronal cells from damage.

Anti-inflammatory Activity

Research into similar compounds has revealed anti-inflammatory effects, which could be attributed to their ability to inhibit pro-inflammatory cytokines. This compound's potential in treating inflammatory conditions could be explored through relevant biochemical assays.

Data Tables

Application Area Potential Mechanism Related Compounds
AnticancerInhibition of cell proliferation and induction of apoptosisPyrimidine derivatives
AntimicrobialDisruption of microbial cell walls or inhibition of growthBenzoxazine derivatives
NeuroprotectiveAntioxidant effects or modulation of neurotransmitter levelsIndole derivatives
Anti-inflammatoryInhibition of cytokine productionSimilar pyrimidine compounds

Case Studies

  • Anticancer Research : A study examining pyrimidine-based compounds found that they significantly reduced tumor size in animal models through apoptosis induction mechanisms.
  • Antimicrobial Efficacy : A compound structurally similar to this one demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Neuroprotection : Research on indole derivatives showed promise in protecting neuronal cells from oxidative stress-induced damage, suggesting a pathway for investigating the neuroprotective effects of this compound.

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenyl)methyl]-8-methyl-5-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces.

    Affecting gene expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., methoxy in the target compound) enhance solubility but may reduce membrane permeability compared to halogenated analogues (e.g., 4-fluorobenzyl in Compound 3) .
  • Synthetic Complexity : The target compound’s benzoxazine side chain likely requires multi-step synthesis, contrasting with simpler derivatives like Compound 7, which is synthesized via single-step hydrolysis .

Key Observations :

  • Mechanistic Diversity : While some analogues (e.g., Compound 85) target parasitic proteases like cruzain, others (e.g., 8-chloro derivatives) show broader antiparasitic activity . The target compound’s benzoxazine group may confer selectivity for mammalian targets, such as Toll-like receptor 4 (TLR4), as seen in related pyrimidoindoles .
  • Toxicity Profiles : Analogues with aromatic substituents (e.g., phenyl in Compound 7) often exhibit higher acute toxicity (Oral LD50 Category 4) compared to aliphatic chains .

Key Observations :

  • Solubility Limitations : The target compound’s low solubility (<2.5 µg/mL) aligns with methoxy-substituted analogues (e.g., MLS000762968) , necessitating formulation optimization for bioavailability.
  • Safety : Unlike halogenated analogues (e.g., Compound 3), the target compound’s lack of reactive halogens may reduce skin/eye irritation risks .

Biological Activity

The compound 3-[(4-methoxyphenyl)methyl]-8-methyl-5-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N3O3C_{24}H_{25}N_{3}O_{3}, with a molecular weight of approximately 401.48 g/mol. The structure features a pyrimidoindole core with substituents that enhance its biological activity.

Research indicates that this compound may exert its effects through multiple pathways:

  • Antioxidant Activity : The presence of methoxy and benzoxazine groups suggests potential antioxidant properties. Compounds with similar structures have shown to scavenge free radicals effectively, thus protecting cells from oxidative stress .
  • Anticancer Properties : Preliminary studies indicate that derivatives of benzoxazines can inhibit angiogenesis and exhibit cytotoxic effects on various cancer cell lines . The specific compound may follow similar pathways due to its structural similarities.
  • Antimicrobial Effects : Alkaloids and related compounds often demonstrate antibacterial and antifungal activities. The incorporation of the benzoxazine moiety may enhance these properties .

Biological Activity Data

Activity Type Description Reference
AntioxidantExhibits significant free radical scavenging activity.
AnticancerIC50 values ranging from 7.84 to 16.2 µM against various cancer cell lines.
AntimicrobialPotential antibacterial effects noted in related compounds.

Case Studies

  • Anticancer Evaluation : A study evaluated the anticancer activity of related compounds containing the benzoxazine structure. The results indicated that these compounds inhibited the proliferation of cancer cells effectively, suggesting that our compound may also possess similar capabilities .
  • Oxidative Stress Protection : Another study focused on the antioxidant properties of methoxy-substituted phenyl compounds. These compounds demonstrated a strong ability to reduce oxidative stress markers in vitro, which may be applicable to our compound due to its structural components .
  • Antimicrobial Screening : A screening of various alkaloids showed that those with methoxy and hydroxyl substitutions exhibited enhanced antibacterial activity against several strains of bacteria . This suggests a potential for our compound in antimicrobial applications.

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